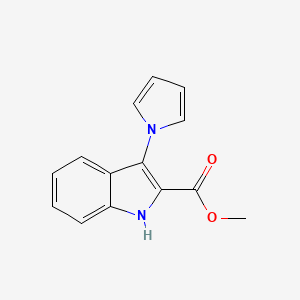

methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-pyrrol-1-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-18-14(17)12-13(16-8-4-5-9-16)10-6-2-3-7-11(10)15-12/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCMXGNRHPZNOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-pyrrole with an indole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Clauson-Kaas Pyrrole Formation

The pyrrole ring in this compound is typically introduced via the Clauson-Kaas reaction. For example:

-

Reagents : 2,5-Dimethoxytetrahydrofuran, 4-chloropyridine hydrochloride, and ethyl 3-amino-1H-indole-2-carboxylate .

-

Conditions : Reflux in 1,4-dioxane (45°C, 6–7 hours).

N-Alkylation of Indole

The indole nitrogen can undergo alkylation under basic conditions:

-

Conditions : Acetone solvent, room temperature (2 hours).

-

Products : 1-Allyl or 1-benzyl derivatives with retained ester functionality .

Ester Hydrolysis

The methyl ester group is hydrolyzed to a carboxylic acid under alkaline conditions:

-

Conditions : Reflux (1 hour).

-

Products : 1-Substituted-1H-indole-2-carboxylic acids (e.g., 5 and 6 in ).

Electrophilic Substitution on the Pyrrole Ring

The pyrrole moiety participates in electrophilic substitution, influenced by its electron-rich nature:

-

Halogenation : Bromine (Br₂) in acetic acid introduces bromine at the α-position of the pyrrole .

-

Nitration : Nitric acid (HNO₃) in sulfuric acid yields nitro derivatives .

Oxidation of the Indole Core

-

Conditions : Dichloromethane, 0°C (4 hours).

-

Products : Sulfoxide or sulfone derivatives when applied to analogous thioether-containing indoles .

Reduction of Ester to Alcohol

-

Conditions : Dry tetrahydrofuran (THF), 0°C to room temperature.

Domino Reactions with Azirines

-

Conditions : MeCN solvent, 45°C (6–7 hours).

-

Products : Pyrroloimidazolium bromides via tandem cyclization .

Antiproliferative Derivatives

-

Modifications : Introduction of electron-withdrawing groups (e.g., trifluoromethyl) or bulky substituents (e.g., adamantyl) enhances activity .

-

Products : 5-Alkoxycarbonylpyrrol-3-ylimidazolium bromides (e.g., 1 in ).

Data Tables

Key Research Findings

-

Substituent Effects : Electron-withdrawing groups on the pyrrole ring (e.g., nitro, chloro) enhance electrophilic substitution rates .

-

Catalytic Efficiency : FeCl₂/Et₃N relay catalysis enables efficient domino reactions, minimizing side products .

-

Biological Relevance : Derivatives with bulky carboxamide substituents show potent antiproliferative activity (GI₅₀ < 0.016 μg/mL) .

Scientific Research Applications

Anticancer Activity

Methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has been evaluated for its antiproliferative effects against various cancer cell lines. Recent studies have demonstrated that derivatives of indole-2-carboxylate exhibit potent anticancer properties:

- Mechanism of Action : The compound's structure allows it to interact with specific cellular targets involved in cancer progression. For instance, compounds with similar structures have shown to inhibit cell proliferation by inducing apoptosis in cancer cells .

-

Case Studies :

- A study reported that certain derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 42 nM against pancreatic and breast cancer cell lines, outperforming established treatments like erlotinib .

- Another research indicated that modifications to the pyrrole and indole moieties significantly influenced the anticancer efficacy, highlighting the importance of structural optimization in drug design .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Broad-Spectrum Activity : this compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Notably, derivatives showed MIC (Minimum Inhibitory Concentration) values as low as 3.90 µg/mL against standard strains, indicating strong antibacterial activity .

- Resistance Management : The effectiveness against multi-drug resistant strains, such as MRSA (Methicillin-resistant Staphylococcus aureus), underscores its potential use in treating infections that are difficult to manage with conventional antibiotics .

Drug Development Scaffold

The structural features of this compound make it an attractive scaffold for developing new pharmacological agents:

- Structure-Activity Relationship (SAR) : Research has shown that modifying the substituents on the pyrrole and indole rings can lead to enhanced biological activity and reduced toxicity. This is crucial for developing safer and more effective therapeutic agents .

- Potential Applications :

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

Core Heterocycle :

- The indole core (target compound) is bicyclic and nitrogen-rich, favoring interactions with biological targets like serotonin receptors.

- Thiophene (PI-29899) replaces indole’s nitrogen with sulfur, altering electronic properties and reducing basicity, which may enhance stability in acidic environments .

- β-Carboline () is tricyclic, incorporating a pyrido-indole system, which broadens π-conjugation and enhances planar rigidity for intercalation with DNA .

- Indolizine () is a fused bicyclic system with one nitrogen atom, offering a distinct electronic profile for catalysis or material science applications .

- Substituent Effects: The pyrrole group in the target compound and PI-29899 introduces additional nitrogen atoms, enabling hydrogen bonding and coordination chemistry.

Research Findings and Implications

Electronic and Bioactive Profiles: Indole and β-carboline derivatives are prioritized in drug discovery due to their neuroactive and anticancer potentials. The target compound’s pyrrole substituent could enhance these properties by modulating electron density . Thiophene analogs (e.g., PI-29899) are less explored biologically but have applications in materials science due to sulfur’s conductive properties .

Applications: Indole-pyrrole hybrids may serve as scaffolds for kinase inhibitors or antimicrobial agents, while quinoline-indolizine systems () could target parasitic diseases .

Biological Activity

Methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

- Chemical Formula : CHNO

- Molecular Weight : 240.26 g/mol

- Structure : The compound consists of an indole core with a pyrrole ring and a carboxylate group, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Refluxing indole derivatives with pyrrole in the presence of coupling agents.

- Utilizing carboxylic acid derivatives to facilitate the formation of the indole structure.

These methods ensure high purity and yield of the target compound.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, altering biochemical pathways associated with cancer cell proliferation and survival.

- Receptor Binding : It has shown potential in binding to receptors involved in cellular signaling, thereby influencing tumor growth and metastasis.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- In studies, it demonstrated a GI (the concentration that inhibits cell growth by 50%) in the low micromolar range against pancreatic cancer (Panc-1), breast cancer (MCF-7), and lung cancer (A549) cell lines, comparable to established chemotherapeutics like erlotinib .

| Cell Line | GI (nM) | Reference Compound | Reference GI (nM) |

|---|---|---|---|

| Panc-1 | 29 | Erlotinib | 33 |

| MCF-7 | 31 | Erlotinib | 33 |

| A549 | 42 | Erlotinib | 33 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against methicillin-resistant strains (MRSA) .

Comparative Studies

This compound can be compared to other similar compounds based on their biological activities:

| Compound Name | Chemical Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | CHClNO | Anticancer | Chlorobenzene moiety enhances lipophilicity |

| Methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | CHFNO | Antimicrobial | Fluorine substitution alters electronic properties |

| Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | CHNOS | Antioxidant | Incorporates a thiophene ring affecting reactivity |

Case Studies

Recent investigations into this compound have highlighted its potential in targeted therapies. For example:

In a xenograft model study, compounds structurally related to this compound demonstrated significant tumor growth inhibition, suggesting that this class of compounds may be viable candidates for further development in cancer therapy .

Q & A

Basic: What are the common synthetic routes for methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate?

The synthesis typically involves esterification and substitution reactions. For example, indole-2-carboxylic acid derivatives can undergo esterification using methanol and catalytic sulfuric acid under reflux conditions to form the methyl ester . Subsequent functionalization at the 3-position with pyrrole groups may utilize coupling agents or nucleophilic substitution, depending on the substituent’s reactivity. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products .

Basic: Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. H NMR confirms substituent positions and purity by analyzing proton environments (e.g., indole NH signals at δ ~12 ppm and ester methyl groups at δ ~3.8 ppm) . High-resolution MS validates the molecular formula. X-ray crystallography, as demonstrated in methyl indole carboxylate derivatives, provides precise bond lengths and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing crystal packing) .

Basic: How is the compound screened for preliminary biological activity?

Initial screening involves in vitro assays targeting receptors or enzymes relevant to its structural analogs. For example, indole-pyrrole hybrids are tested for kinase inhibition or GPCR modulation using fluorescence-based binding assays . Dose-response curves (IC/EC) and selectivity profiling against related targets are prioritized to assess therapeutic potential .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires systematic parameter tuning:

- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may degrade heat-sensitive intermediates .

- Catalysts : Lewis acids (e.g., ZnCl) or palladium catalysts improve coupling efficiency in pyrrole substitutions .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions .

Parallel small-scale trials with DOE (Design of Experiments) methodologies help identify optimal conditions .

Advanced: How to resolve contradictions in spectral data interpretation?

Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For example, indole NH tautomerization can shift proton signals; X-ray crystallography (as in ) clarifies dominant tautomers. Dynamic NMR experiments at variable temperatures or 2D-COSY/NOESY analyses differentiate conformational isomers. Conflicting MS fragmentation patterns may indicate isotopic variants or adducts, resolved via high-resolution instruments .

Advanced: What strategies guide the design of analogs with enhanced bioactivity?

Rational design focuses on:

- Substituent effects : Electron-withdrawing groups (e.g., -CF) at the 5-position improve metabolic stability, as seen in fluorophenyl-indole derivatives .

- Steric hindrance : Bulky pyrrole substituents at the 3-position may enhance target selectivity by reducing off-target binding .

- Computational docking : Preliminary molecular modeling predicts binding affinities to targets like serotonin receptors, guiding synthetic priorities .

Advanced: How to analyze the compound’s interactions with enzymes?

Mechanistic studies employ:

- Enzyme kinetics : Michaelis-Menten assays to determine inhibition constants () and mode (competitive/uncompetitive) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Mutagenesis : Site-directed mutations in enzyme active sites identify critical residues for interaction, as shown in kinase studies .

Advanced: How to address contradictory bioactivity results across studies?

Contradictions may stem from assay conditions (e.g., pH, cofactors) or cell line variability. For example, methylsulfamoyl-ethyl substituents exhibit varied IC values in cancer cells due to differences in membrane transporter expression . Meta-analyses of published data, standardized positive controls, and orthogonal assays (e.g., SPR vs. fluorescence) validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.